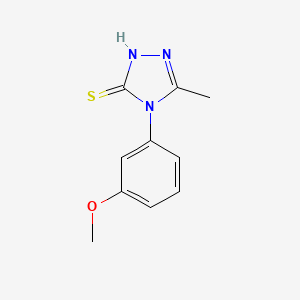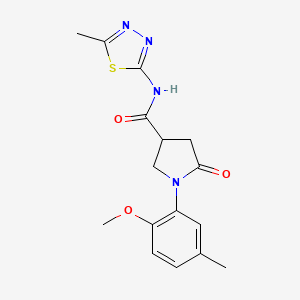
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as MMTT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMTT belongs to the class of triazole compounds, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Scientific Research Applications
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit significant antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. In addition, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Another area of research is the antitumor activity of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. Several studies have reported that 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Mechanism of Action
The exact mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but several studies have suggested that it may act by inhibiting enzymes involved in cell growth and proliferation. For example, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and antitumor activities, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory effects. Several studies have reported that 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections. Additionally, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
However, there are also some limitations to the use of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol in lab experiments. One of the main challenges is the limited availability of the compound. 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the exact mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
Despite these challenges, there are many promising future directions for 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol research. One area of interest is the development of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol-based antibiotics for the treatment of multidrug-resistant bacterial infections. Another potential application is the use of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol and to explore its potential therapeutic applications in other areas, such as inflammatory diseases and neurological disorders.
In conclusion, 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its broad-spectrum antimicrobial activity, antitumor activity, and anti-inflammatory effects make it a promising candidate for the development of new antibiotics and chemotherapeutic agents. While there are some limitations to its use in lab experiments, there are many promising future directions for 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol research.
properties
IUPAC Name |
4-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOGLFUYJYTWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4669682.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4669692.png)

![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![3-[(3,4-dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4669722.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4669732.png)
![N~1~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4669744.png)
![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)
![N-(4-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4669773.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B4669777.png)
![7-({[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4669783.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4669791.png)